What is the chemical structure of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate
What is the chemical structure of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical structure, synthesis, purification, characterization, and known biological activities, offering field-proven insights and detailed methodologies for the scientific community.
Introduction: The Benzimidazole Scaffold and the Significance of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2]. The substitution pattern on the benzimidazole core plays a crucial role in modulating its biological efficacy and target specificity[3].
Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate incorporates several key structural features: the core benzimidazole ring system, a methoxy group at the 5-position, and an ethyl acetate group at the 2-position. The 5-methoxy substitution is known to enhance the biological activities of benzimidazole derivatives, potentially by increasing their lipophilicity and ability to form hydrogen bonds[4]. The ethyl acetate moiety at the 2-position provides a versatile handle for further chemical modifications and can contribute to the molecule's interaction with target enzymes or receptors[5][6]. This unique combination of functional groups makes Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate a valuable building block for the synthesis of more complex molecules and a potential therapeutic agent in its own right.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate is fundamental for its application in research and development.
Chemical Structure and Identification
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IUPAC Name: Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate
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Molecular Formula: C₁₂H₁₄N₂O₃[7]
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Molecular Weight: 234.25 g/mol [7]
The chemical structure consists of a benzimidazole core with a methoxy group (-OCH₃) attached to the carbon at position 5 of the benzene ring and an ethyl acetate (-CH₂COOCH₂CH₃) group attached to the carbon at position 2 of the imidazole ring.
Caption: Chemical structure of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.
Spectroscopic Characterization (Predicted)
2.2.1. ¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene and ethyl groups of the acetate moiety, and the methoxy group. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (H-4, H-6, H-7) | 7.0 - 7.5 | Multiplet | 3H |
| Methylene Protons (-CH₂-COO) | ~4.2 | Singlet | 2H |
| Ethyl Protons (-O-CH₂-CH₃) | ~4.1 | Quartet | 2H |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H |
| Ethyl Protons (-O-CH₂-CH₃) | ~1.2 | Triplet | 3H |
| NH Proton | ~12.0 (broad) | Singlet | 1H |
2.2.2. ¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~168 |
| Aromatic & Imidazole Carbons | 110 - 155 |
| Methylene Carbon (-O-CH₂) | ~61 |
| Methoxy Carbon (-OCH₃) | ~56 |
| Methylene Carbon (-CH₂-COO) | ~35 |
| Methyl Carbon (-CH₃) | ~14 |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (imidazole) | 3300 - 3100 (broad) |
| C-H Stretch (aromatic & aliphatic) | 3100 - 2850 |
| C=O Stretch (ester) | ~1735 |
| C=N and C=C Stretch (aromatic/imidazole) | 1620 - 1450 |
| C-O Stretch (ester & ether) | 1250 - 1050 |
2.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 235.09.
Synthesis and Purification
The synthesis of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate can be achieved through established methods for benzimidazole ring formation. The most common and direct approach is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[12][13]
Synthetic Pathway
A plausible and efficient synthetic route involves the condensation of 4-methoxy-1,2-phenylenediamine with diethyl malonate.
Caption: Proposed synthetic pathway for Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for similar benzimidazole syntheses and should be optimized for specific laboratory conditions.[12][13][14]
Materials:
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4-Methoxy-1,2-phenylenediamine
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Diethyl malonate
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Polyphosphoric acid (PPA) or another suitable acid catalyst
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Sodium bicarbonate (NaHCO₃) solution (10%)
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Ethyl acetate
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Hexane
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxy-1,2-phenylenediamine (1 equivalent) and diethyl malonate (1.2 equivalents).
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Carefully add polyphosphoric acid (PPA) as a catalyst and solvent (sufficient to ensure stirring).
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Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a 10% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
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Dry the crude product under vacuum.
Purification
Purification of the crude product is essential to obtain Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate of high purity for subsequent applications.
3.3.1. Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
Protocol:
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Select a suitable solvent or solvent system. A mixture of ethanol/water or ethyl acetate/hexane is often effective for benzimidazole derivatives.[15]
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution and then filtered through a fluted filter paper to remove the charcoal and colored impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
3.3.2. Column Chromatography
For higher purity or for separating closely related impurities, column chromatography is the method of choice.[15]
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.
Biological Activities and Potential Applications
While specific biological data for Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate is limited in publicly available literature, the benzimidazole scaffold is associated with a wide range of pharmacological activities. Extrapolation from related compounds suggests potential applications in several therapeutic areas.
Anticancer Activity
Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[1][16]
Potential Mechanisms of Action:
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Tubulin Polymerization Inhibition: Many benzimidazole-based drugs, such as albendazole and mebendazole, exert their anticancer effects by binding to β-tubulin, disrupting microtubule formation, and leading to mitotic arrest and apoptosis.[12]
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Kinase Inhibition: The benzimidazole scaffold can be tailored to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[16]
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Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[5]
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12]
The presence of the 5-methoxy group and the ethyl acetate moiety in the title compound may influence its binding affinity to these targets and its overall cytotoxic profile.
Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.
Antimicrobial Activity
The benzimidazole scaffold is also a key component of many antimicrobial agents.
Potential Mechanisms of Action:
-
Inhibition of Nucleic Acid and Protein Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with the synthesis of bacterial nucleic acids and proteins.[17]
-
Enzyme Inhibition: They can inhibit essential microbial enzymes, disrupting critical metabolic pathways.[3]
-
Disruption of Cell Wall Integrity: Some derivatives may interfere with the synthesis of the microbial cell wall, leading to cell lysis.
Further research is required to elucidate the specific antimicrobial spectrum and mechanism of action of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
A comprehensive Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.
Conclusion and Future Directions
Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate is a promising heterocyclic compound with a versatile chemical structure that makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. While specific data on its biological activities are still emerging, its structural relationship to known anticancer and antimicrobial agents suggests significant therapeutic potential.
Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol along with comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) is crucial for the scientific community.
-
Biological Screening: A thorough evaluation of its anticancer and antimicrobial activities against a broad range of cell lines and pathogens is warranted.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be essential for its development as a potential therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs will help in understanding the contribution of each structural component to its biological activity and in optimizing its potency and selectivity.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate in the quest for novel and effective therapeutic agents.
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